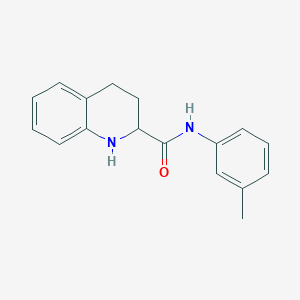

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide

Description

Properties

Molecular Formula |

C17H18N2O |

|---|---|

Molecular Weight |

266.34 g/mol |

IUPAC Name |

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide |

InChI |

InChI=1S/C17H18N2O/c1-12-5-4-7-14(11-12)18-17(20)16-10-9-13-6-2-3-8-15(13)19-16/h2-8,11,16,19H,9-10H2,1H3,(H,18,20) |

InChI Key |

GCEOVTRVVIDORL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2CCC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide typically involves the reaction of 3-methylphenylamine with 1,2,3,4-tetrahydroquinoline-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Quinoline derivatives with varying degrees of oxidation.

Reduction: Amine derivatives of the original compound.

Substitution: Compounds with different functional groups replacing the carboxamide group.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

N-(4-Fluorophenyl)- and N-(2-Fluorophenyl)-1,2,3,4-Tetrahydroquinoline-2-Carboxamide

- Structural Differences : Fluorine substituents at the para (4-F) or ortho (2-F) positions on the phenyl ring.

- Impact :

- The electron-withdrawing fluorine enhances metabolic stability and influences hydrogen-bonding interactions with target proteins.

- The 4-fluoro analog (CAS 1103212-50-5) may exhibit improved pharmacokinetic properties compared to the 3-methylphenyl derivative due to increased polarity .

- Positional isomerism (2-F vs. 4-F) could alter binding affinity, as ortho-substituents may introduce steric hindrance .

N-Benzyl-1,2,3,4-Tetrahydroquinoline-2-Carboxamide

- Structural Differences : Replacement of 3-methylphenyl with a benzyl group.

- Derivatives like N-benzyl-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide () show how stereochemistry (S-configuration) and methyl substitutions influence bioactivity.

Antiviral and Protease-Targeting Derivatives

(4R)-6-Chloro-N-(isoquinolin-4-yl)-1-[(1H-imidazol-2-yl)methyl]-1,2,3,4-Tetrahydroquinoline-4-Carboxamide

- Structural Differences: Chloro and imidazolylmethyl substituents at positions 6 and 1, respectively, with an isoquinolin-4-yl group.

- Impact: Demonstrated potent inhibition of SARS-CoV-2 3CL protease (IC50 < 1 μM), highlighting the role of halogenation and heteroaromatic groups in antiviral activity .

Sulfonamide and Phosphonic Acid Derivatives

N-(Cyclopropanesulfonyl)-4,4-Dimethyl-2-[3-(Morpholin-4-yl)Phenyl]-1,2,3,4-Tetrahydroquinoline-6-Carboxamide

- Structural Differences : Cyclopropanesulfonyl and morpholinylphenyl groups enhance complexity.

- Impact: The sulfonyl group improves water solubility, addressing a common limitation of tetrahydroquinoline derivatives . Morpholinylphenyl may enhance target engagement through hydrogen bonding and π-π interactions.

1,2,3,4-Tetrahydroquinoline-2-Phosphonic Acid

- Structural Differences : Replacement of carboxamide with a phosphonic acid group.

- Impact :

Tubulin Polymerization Inhibitors

N-Benzyl-2-Oxo-N-(3,4,5-Trimethoxyphenyl)-1,2,3,4-Tetrahydroquinoline-7-Sulfonamide

- Structural Differences : Sulfonamide at position 7 and a trimethoxyphenyl group.

- Impact :

- Sulfonamide derivatives exhibit enhanced tubulin inhibition (IC50 ~ 0.1 μM) compared to carboxamides, likely due to stronger electrostatic interactions .

Biological Activity

N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is a compound belonging to the tetrahydroquinoline class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroquinolines

Tetrahydroquinolines (THQs) are a significant class of compounds in medicinal chemistry, known for their potential therapeutic effects against various diseases. They exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The structural diversity of THQs allows for the exploration of their pharmacological properties and the development of novel therapeutic agents.

Anticancer Properties

Recent studies have highlighted the anticancer potential of THQ derivatives. For instance, a series of substituted tetrahydroquinolines demonstrated selective cytotoxicity against various cancer cell lines, including HeLa and PC3 cells. Notably, compounds with specific substitutions showed enhanced activity profiles compared to standard chemotherapeutics like doxorubicin .

Table 1: Cytotoxicity Data of Tetrahydroquinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| THQ-1 | HeLa | 15.2 |

| THQ-2 | PC3 | 12.8 |

| THQ-3 | MCF-7 | 30.5 |

| THQ-4 | SKBR-3 | 45.0 |

Antimicrobial Activity

In addition to anticancer effects, tetrahydroquinolines have shown promising antimicrobial activity. For example, this compound exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains . The compound's efficacy was comparable to established antibiotics like isoniazid.

Table 2: Antimicrobial Activity Against Mycobacterium Species

| Compound | Mycobacterium Species | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| THQ-5 | M. tuberculosis | 8 µg/mL |

| THQ-6 | M. kansasii | 16 µg/mL |

| THQ-7 | M. avium | 32 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Studies indicate that tetrahydroquinolines can trigger apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their neuroprotective effects by mitigating oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroquinoline derivatives. Modifications at specific positions on the quinoline ring can significantly influence their potency and selectivity.

Key Findings in SAR :

- Substituents at the C6 position often enhance anticancer activity.

- The presence of electron-donating groups increases lipophilicity and cellular uptake.

- Amide functionalities are critical for binding interactions with target proteins .

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

- Cancer Treatment : A study demonstrated that this compound effectively reduced tumor growth in xenograft models by inducing apoptosis in cancer cells.

- Neuroprotection : Research indicated that it could protect neuronal cells from oxidative damage in models of neurodegenerative diseases.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide and related derivatives?

The synthesis typically involves multicomponent reactions, cyclization, or functionalization of the tetrahydroquinoline core. Key approaches include:

- Oxidative Ugi-type reactions : For simultaneous N- and C1-functionalization using IBX (2-iodoxybenzoic acid) as an oxidant. Yields range from 62% to 73% depending on substituents .

- Green synthesis : Acidic ionic liquids (e.g., [NMPH]H₂PO₄) catalyze reactions between 2-(phenylamino)ethanol and unsaturated ketones, achieving >80% yield with recyclable catalysts .

- Catalytic hydrogenation : Reduction of ketone precursors (e.g., 2-oxo-1,2-dihydroquinoline derivatives) using H₂/Pd-C or LiAlH₄ to yield tetrahydroquinoline carboxamides .

Q. How is the structural integrity of this compound confirmed?

- X-ray crystallography : Resolves stereochemistry and crystal packing (e.g., triclinic system with space group P-1 for related derivatives) .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirms substitution patterns and carboxamide functionality .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What are the key functional groups influencing the compound’s reactivity?

- Carboxamide group : Participates in hydrogen bonding and amide coupling reactions.

- Tetrahydroquinoline core : Susceptible to electrophilic substitution at aromatic positions and oxidation to quinoline derivatives.

- 3-methylphenyl substituent : Modulates steric and electronic properties, affecting regioselectivity in further functionalization .

Advanced Research Questions

Q. How can diastereomeric mixtures of tetrahydroquinoline carboxamides be resolved?

- Chromatographic separation : Use chiral stationary phases (CSPs) in HPLC for enantiomer resolution.

- Crystallization-induced diastereomer transformation : Leverage differences in solubility between diastereomers .

- Stereoselective synthesis : Employ asymmetric catalysts (e.g., InCl₃ or Fe₂(SO₄)₃) to minimize isomer formation during cyclization .

Q. What strategies optimize reaction yields in the synthesis of N-substituted tetrahydroquinolines?

Q. How do computational methods aid in predicting biological activity or reaction pathways?

- Density Functional Theory (DFT) : Models electron distribution for predicting electrophilic attack sites on the tetrahydroquinoline core .

- Molecular docking : Screens potential biological targets (e.g., NMDA receptors) based on carboxamide hydrogen-bonding motifs .

- QSAR models : Correlates substituent effects (e.g., methyl vs. methoxy groups) with antioxidant or anticonvulsant activity .

Q. What are common pitfalls in analyzing contradictory data from synthetic or biological assays?

- Isomer contamination : Unresolved diastereomers may skew bioactivity results. Validate purity via HPLC before testing .

- Solvent effects : Polar solvents (e.g., DMSO) can stabilize transition states, altering reaction outcomes. Control solvent polarity systematically .

- Biological assay variability : Use positive controls (e.g., known NMDA antagonists) to calibrate activity measurements .

Methodological Guidance

Q. How to design a scalable synthesis protocol for academic research?

- Stepwise vs. one-pot reactions : Balance yield and complexity. For example, Ugi-type reactions consolidate steps but require precise stoichiometry .

- Catalyst loading : Reduce metal catalyst use (e.g., Fe²⁺) to <5 mol% to minimize cost and toxicity .

- Workup procedures : Liquid-liquid extraction or column chromatography for high-purity intermediates .

Q. What analytical workflows validate synthetic intermediates?

TLC/HPLC : Monitor reaction progress and spot diastereomers.

NMR titration : Detect trace impurities (e.g., unreacted starting materials).

Elemental analysis : Confirm empirical formula for novel derivatives .

Q. How to address low yields in catalytic hydrogenation steps?

- Catalyst activation : Pre-reduce Pd-C under H₂ flow to enhance activity.

- Substrate solubility : Use ethanol/THF mixtures to improve substrate-catalyst interaction .

- Pressure optimization : Increase H₂ pressure (1–3 atm) for stubborn reductions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.